1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-methyl-2,3-dihydropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H8N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2,4,9H,3H2,1H3 |
InChI Key |
AZLLNLITHIIZIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC=C2CN1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . This method yields the pyrazolopyrimidine scaffold, which can then be further modified to introduce the methyl group at the desired position. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Chemical Reactions Analysis
Alkylation and Functionalization
Alkylation of the pyrazolo[3,4-d]pyrimidine core is a common strategy to enhance solubility or introduce reactive handles. For example:
-
Methylation : Reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide in DMF under liquid–solid phase transfer catalysis yielded 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2) with high regioselectivity .
-
Propargylation : Propargyl bromide under similar conditions produced 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P3) , enabling further click chemistry applications .
Reaction Conditions and Yields
| Reagent | Product Structure | Yield (%) | Key Application |
|---|---|---|---|
| Methyl iodide | 3,5-dimethyl derivative (P2) | 85 | Antiproliferative agents |
| Propargyl bromide | Propargylated derivative (P3) | 78 | Click chemistry scaffolds |
Chlorination and Substitution Reactions
Chlorination of the pyrazolo[3,4-d]pyrimidine scaffold enables subsequent nucleophilic substitutions:
-
POCl₃/PCI₅-mediated chlorination : Treatment of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione with POCl₃ and PCI₅ yielded 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , which reacted with aniline to form 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine .
Key Substitution Pathways
| Starting Material | Reagent | Product | IC₅₀ (μM) vs A549 cells |
|---|---|---|---|
| 4,6-Dichloro derivative | Aniline | 4-Chloro-N,1-diphenyl derivative | 2.24 |
| Hydrazine hydrate | Ethanol, Δ | 3-Amino-4-aryl-6-mercapto analogs | 1.74–42.3 |
Condensation and Cyclization
Pyrazolo[3,4-d]pyrimidines undergo condensation with aldehydes and ketones to form fused heterocycles:
-
Michael adduct formation : Reaction with 2,4-dichlorobenzaldehyde and malononitrile under solvent-free conditions produced arylidene derivatives , which cyclized to yield pyrazolo[4,3-e] triazolo[4,3-a]pyrimidines with antiproliferative activity .
-
One-pot synthesis : Condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate in ethanol yielded 3-amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidines .
Biological Activity of Condensation Products
| Compound | Cell Line (IC₅₀, μM) | Target Activity |
|---|---|---|
| 1a | A549: 2.24 | EGFR inhibition |
| III-j | MCF-7: 1.74 | Antifungal/antibacterial |
Dimerization and Cross-Coupling
Unusual dimerization reactions have been reported under specific conditions:
-
C–N bond formation : Reaction of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine with 2,4-dichlorobenzaldehyde and acetophenone produced 5,7-dibenzoyl-4-methyl-1-phenyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile , a dimeric structure confirmed by X-ray diffraction .
Crystallographic Data for Dimeric Product
| Parameter | Value |
|---|---|
| Dihedral angle (pyrazole ring) | 1.22° |
| Hydrogen bonds (N1–H1···O1) | 2.86 Å |
Scientific Research Applications
Antitumor Activity
Overview : The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer potential. Numerous derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies :
- A study reported that a derivative of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anticancer activity compared to doxorubicin (IC50 = 9.20 µM) .
- Another research synthesized novel derivatives that were evaluated against the NCI 60-panel cell line. Some compounds showed promising results with IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-468 and T47D .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 2.24 |
| Doxorubicin | A549 | 9.20 |
| Novel derivative | MDA-MB-468 | Varies |
Enzyme Inhibition
Overview : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective inhibitors of various enzymes, including phosphodiesterase type 2 (PDE2) and cytochrome P450 3A4 (CYP3A4).
Applications :
- Compounds from this class have shown potential in treating central nervous system disorders by modulating cyclic nucleotide pathways through PDE2 inhibition. This mechanism is crucial for regulating synaptic transmission and neuronal survival .
- Specific derivatives have also been noted for their ability to selectively inhibit CYP3A4 over CYP3A5, suggesting their utility in managing drug interactions and enhancing therapeutic efficacy in psychiatric disorders .
Neurodegenerative Disorders
Overview : The potential of pyrazolo[3,4-d]pyrimidine derivatives extends to the treatment of neurodegenerative diseases such as schizophrenia and depression.
Research Findings :
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy. Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site, with essential hydrogen bonding interactions contributing to its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine are best understood in comparison to its structural analogs. Key differences arise from substituent positions, fused ring systems, and hydrogenation states.
Substituent Variations
- 1-Methyl vs. Phenyl-substituted analogs often exhibit enhanced aromatic stacking in enzyme binding pockets but may suffer from higher lipophilicity .
- Dihydro vs. Aromatic Core: The 2,3-dihydro moiety introduces partial saturation, which may reduce planarity and alter interactions with hydrophobic binding sites.
Fused Ring Systems
- Thieno[3,2-d]pyrimidine Hybrids: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () exhibit extended conjugation, enhancing UV absorption and electronic properties. However, the thieno ring increases molecular weight and may reduce bioavailability compared to the simpler dihydro-pyrazolo[3,4-d]pyrimidine .
- Chromeno-Pyrazolo-Pyridinones: Complex fused systems (e.g., ) demonstrate potent antitumor activity but face synthetic challenges. The dihydro-pyrazolo[3,4-d]pyrimidine core offers a more synthetically accessible scaffold .
Pharmacological Profiles
- Antiparasitic Activity: Pyrazolo[3,4-d]pyrimidine nucleosides (e.g., compound 44 in ) show strong activity against Trypanosoma cruzi but require specific 7-position substituents. The 1-methyl-dihydro analog lacks a nucleoside moiety, likely shifting its target profile toward kinase inhibition .
- Metabolic Stability : The dihydro structure in this compound may mimic the metabolic resistance observed in compound 44, which retains 100% parent compound stability in liver microsomes .
Biological Activity
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is characterized by a fused heterocyclic structure. This structural feature is crucial for its biological activity, as it allows for various substitutions that can enhance efficacy against specific targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
- In Vitro Studies : A study reported that derivatives of this compound exhibited significant inhibitory activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a control .
- Apoptosis Induction : Flow cytometry analyses indicated that the compound could induce apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells increased significantly with treatment, suggesting a mechanism that may involve cell cycle arrest and subsequent apoptosis .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | A549 | 2.24 | Apoptosis induction |
| 1d | MCF-7 | 1.74 | Apoptosis induction |
| 1e | HepG2 | 42.3 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have also been investigated:
- Broad-Spectrum Efficacy : Compounds derived from this scaffold have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have demonstrated significant inhibition against E. coli and S. aureus, suggesting potential applications in treating infections caused by these pathogens .
Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0227 µM |
| Compound B | S. aureus | 0.0250 µM |
| Compound C | A. flavus | 0.0300 µM |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored in various models:
- In Vivo Studies : Some derivatives exhibited higher anti-inflammatory efficacy compared to standard drugs like indomethacin in paw edema models. The compounds demonstrated significant inhibition rates after several hours post-treatment, indicating their potential as anti-inflammatory agents .
Table 3: Anti-inflammatory Activity Comparison
| Compound | Inhibition Rate (%) at 4h | Comparison Drug (Indomethacin) |
|---|---|---|
| Compound X | 43.17 | 47.72 |
| Compound Y | 40.91 | 42.22 |
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives?
Synthesis typically involves coupling reactions (e.g., Suzuki, Ullmann) and catalytic hydrogenation. For example:
- Suzuki coupling : 4-Chlorophenyl or 4-methylphenyl substituents are introduced using Pd(OH)₂/C under hydrogen or argon atmospheres, followed by purification via flash column chromatography and RP-HPLC .
- Ullmann coupling : Phenolic derivatives are synthesized using CuI, N,N-dimethylglycine, and Cs₂CO₃ in DMA at 120°C .
- Catalytic hydrogenation : Reduction of isopropenyl groups to isopropyl substituents (e.g., compound 78 ) is achieved with Pd(OH)₂/C under H₂ .
Key reagents: Boronic acids, Pd catalysts, Cs₂CO₃, Cu-based systems.
Q. How is the biological activity of pyrazolo[3,4-d]pyrimidine derivatives evaluated in vitro?
- Antiparasitic assays :
- Kinase inhibition : Pyrazolo[3,4-d]pyrimidines are screened against kinase panels (e.g., VEGFR-2) using fluorescence-based enzymatic assays .
Q. What analytical methods are used for structural characterization of these compounds?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., coupling constants for ribose protons in nucleosides) .
- HRMS : Validates molecular formula and isotopic patterns .
- X-ray crystallography : Resolves ambiguous regiochemistry in substituted derivatives .
Advanced Research Questions
Q. How is metabolic stability assessed for pyrazolo[3,4-d]pyrimidine derivatives?
- Liver microsome assays :
| Metabolic Stability of Compound 44 | Mouse Microsomes | Human Microsomes |
|---|---|---|
| % Remaining after 60 min | 100% | 100% |
Q. How to address contradictory structure-activity relationship (SAR) findings in pyrazolo[3,4-d]pyrimidine derivatives?
Q. What strategies optimize selectivity between antiparasitic activity and host cytotoxicity?
Q. How do pyrazolo[3,4-d]pyrimidines inhibit kinase signaling pathways?
Q. What in vivo models are suitable for evaluating anti-Chagas disease candidates?
Q. How to resolve discrepancies in anti-leishmanial activity across analogs?
Q. Can pyrazolo[3,4-d]pyrimidines be repurposed for oncology research?
- Case study : Pyrazolo[3,4-d]pyrimidine RU.521 inhibits ATR kinase (IC₅₀ = 9 nM), sensitizing BRCA-mutant tumors to PARP inhibitors .
- Screening pipeline : NCI-60 panel testing followed by PDX models to validate tumor-specific efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
